An In-depth Technical Guide to the Chemical Properties of Basic Red 2
An In-depth Technical Guide to the Chemical Properties of Basic Red 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Basic Red 2, a synthetic azine dye also known as Safranin O or C.I. 50240. This document details its physicochemical characteristics, synthesis, and reactivity, presenting quantitative data in structured tables and outlining detailed experimental protocols.
Physicochemical Properties
Basic Red 2 is a reddish-brown powder that is soluble in water and ethanol (B145695).[1][2] It is a cationic dye, meaning it carries a positive charge, which is fundamental to its staining capabilities in biological and industrial applications.[2][3]
Identification and General Properties
| Property | Value | Reference |
| Common Names | Basic Red 2, Safranin O, Safranine T, C.I. 50240 | [4][5] |
| Molecular Formula | C₂₀H₁₉ClN₄ | [4][5] |
| Molecular Weight | 350.84 g/mol | [5] |
| Appearance | Dark red to violet powder | [4] |
| Odor | Odorless | [2] |
Physical and Chemical Constants
| Property | Value | Reference |
| Melting Point | >240 °C (with decomposition) | [4] |
| Boiling Point | 507.14 °C (rough estimate) | [4] |
| λmax (in Ethanol) | 530 nm | [4] |
| pKa | 6.4 (at 25 °C) | [4] |
Solubility
| Solvent | Solubility | Observation | Reference |
| Water | Soluble | Forms a red solution | [1][4] |
| Ethanol | Soluble | Forms a red solution with yellow fluorescence | [1][4] |
Reactivity Profile
Basic Red 2 exhibits distinct color changes in the presence of strong acids and bases, making it useful as an indicator in certain applications.
-
With Strong Acid (e.g., concentrated H₂SO₄): The dye solution turns green. Upon dilution, the color changes to blue, then purple, and finally back to red.[1][4]
-
With Strong Base (e.g., NaOH): A brown-red precipitate is formed when sodium hydroxide (B78521) is added to an aqueous solution of Basic Red 2.[1][4]
-
With Hydrochloric Acid: An aqueous solution of Basic Red 2 turns blue-purple upon the addition of hydrochloric acid.[4]
Experimental Protocols
Synthesis of Basic Red 2 (Safranin O)
The synthesis of Basic Red 2, commonly known as Safranin T, involves the oxidation and condensation of a mixture of amines.[4][5]
Principle: An equimolecular mixture of o-toluidine (B26562) and 2,5-diaminotoluene (B146830) is oxidized, and the resulting product is condensed with aniline (B41778). The final dye is then isolated as its chloride salt.[5]
Materials:
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o-Toluidine
-
2,5-Diaminotoluene
-
Aniline
-
Oxidizing agent (e.g., sodium dichromate)
-
Hydrochloric acid
-
Sodium chloride
Procedure:
-
Prepare an equimolecular mixture of o-toluidine and 2,5-diaminotoluene.
-
Dissolve the amine mixture in an appropriate solvent.
-
Slowly add an oxidizing agent to the solution while maintaining a controlled temperature.
-
After the oxidation is complete, add aniline to the reaction mixture.
-
Heat the mixture to facilitate the condensation reaction. The progress of the reaction can be monitored by thin-layer chromatography.
-
Once the reaction is complete, cool the mixture and precipitate the dye by adding a concentrated solution of sodium chloride.
-
Filter the crude product and wash it with a saturated sodium chloride solution.
-
Purify the dye by recrystallization from a suitable solvent system, such as a mixture of benzene (B151609) and methanol (B129727) (1:1) or water.[4]
-
Dry the purified Basic Red 2 in a vacuum oven.
Determination of Melting Point
Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid. For pure substances, this occurs over a narrow range. The melting point of Basic Red 2 is accompanied by decomposition.
Materials:
-
Basic Red 2 sample
-
Capillary tubes
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the Basic Red 2 sample is finely powdered by grinding it gently in a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.
-
Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a liquid. This range is the melting point.
-
Observe for any color change or gas evolution, which indicates decomposition.
Determination of Boiling Point (Theoretical)
The boiling point of Basic Red 2 is estimated to be 507.14 °C.[4] Experimental determination is challenging due to the high temperature and the fact that the compound decomposes at a much lower temperature. The provided value is a rough estimate and should be treated with caution.
Determination of Solubility (Qualitative)
Principle: The solubility of a substance in a particular solvent is its ability to dissolve and form a homogeneous solution.
Materials:
-
Basic Red 2 sample
-
Test tubes
-
Distilled water
-
Ethanol
-
Spatula
Procedure:
-
Place a small amount (approximately 10 mg) of Basic Red 2 into two separate test tubes.
-
To the first test tube, add 1 mL of distilled water.
-
To the second test tube, add 1 mL of ethanol.
-
Gently agitate both test tubes and observe the extent to which the solid dissolves.
-
Record the observations, including the color of the resulting solution and any fluorescence.
Spectrophotometric Determination of λmax
Principle: A spectrophotometer is used to measure the absorbance of a colored solution at different wavelengths. The wavelength at which the maximum absorbance occurs is known as λmax.
Materials:
-
Basic Red 2 sample
-
Ethanol
-
Volumetric flasks
-
Cuvettes
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a dilute stock solution of Basic Red 2 in ethanol of a known concentration.
-
From the stock solution, prepare a series of dilutions.
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength range to scan from approximately 400 nm to 700 nm.
-
Use ethanol as a blank to zero the spectrophotometer.
-
Measure the absorbance of one of the dilute solutions across the specified wavelength range.
-
The wavelength corresponding to the highest absorbance peak is the λmax.
Spectrophotometric Determination of pKa
Principle: The pKa of an indicator can be determined spectrophotometrically by measuring the absorbance of solutions at different pH values. The Henderson-Hasselbalch equation is then used to calculate the pKa.
Materials:
-
Basic Red 2 sample
-
Buffer solutions of varying known pH (e.g., from pH 5 to 8)
-
Volumetric flasks
-
Cuvettes
-
UV-Visible Spectrophotometer
-
pH meter
Procedure:
-
Prepare a stock solution of Basic Red 2 in a suitable solvent (e.g., 50% ethanol).
-
Prepare a series of solutions by diluting a small, constant volume of the Basic Red 2 stock solution with the different buffer solutions.
-
Measure the exact pH of each solution using a calibrated pH meter.
-
Determine the λmax for the acidic form (in a highly acidic buffer) and the basic form (in a highly alkaline buffer) of Basic Red 2.
-
Measure the absorbance of each buffered solution at the λmax of the basic form.
-
Plot a graph of absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance.
-
Alternatively, use the Henderson-Hasselbalch equation: pKa = pH + log([A⁻]/[HA]), where [A⁻] and [HA] are the concentrations of the basic and acidic forms, respectively, which can be determined from the absorbance values.
Synthesis Pathway of Basic Red 2
The synthesis of Basic Red 2 involves a multi-step process starting from simple aromatic amines.
Caption: Synthesis pathway of Basic Red 2.
Logical Relationship of Reactivity
The color changes of Basic Red 2 in acidic and basic conditions are due to changes in its molecular structure and electron distribution.
